

Chemical and Structural Profile of Phenazolam

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Compound Focus: Phenazolam

CAS No.: 87213-50-1

Cat. No.: S1918583

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The table below summarizes the core chemical identity and known structural characteristics of **Phenazolam**:

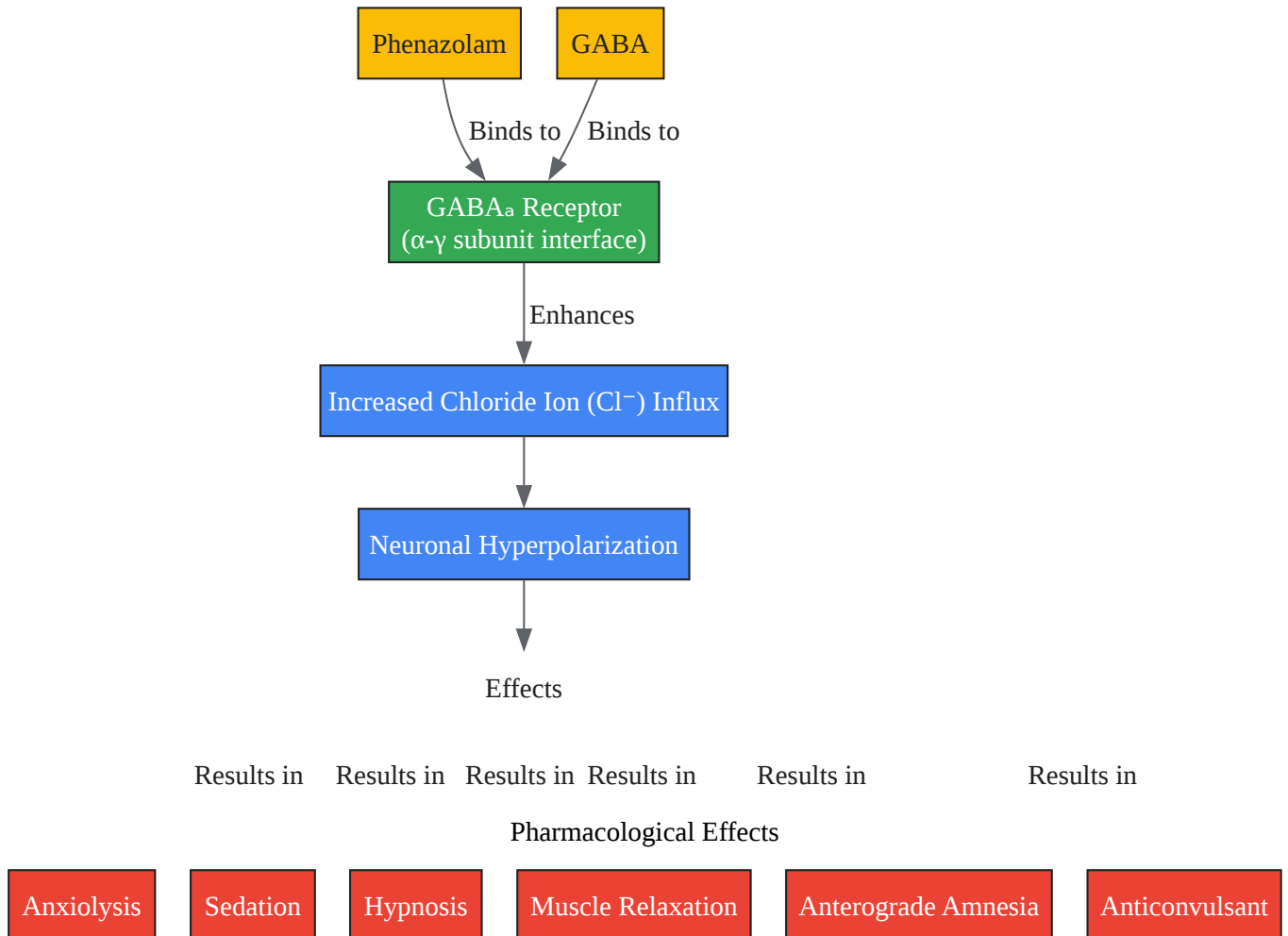
Property	Description
IUPAC Name	8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine [1] [2] [3]
Systematic Name	8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine [3]
CAS Number	87213-50-1 [1] [3]
Molecular Formula	C ₁₇ H ₁₂ BrClN ₄ [1] [2] [3]
Molecular Weight	387.7 g/mol [1] [2] [3]
Chemical Class	Triazolo-benzodiazepine derivative [1] [3]
Structural Features	Triazole ring fused to a benzodiazepine core; bromine substituent at the 8-position; chlorine atom on the 2-position phenyl ring [3]

Phenazolam is classified as a **novel** or **designer benzodiazepine**, defined as an emergent substance not used medicinally and often sourced from early drug discovery research [2] [4]. Its core structure includes a

triazole ring fused to the diazepine ring, a characteristic of the potent triazolobenzodiazepine subclass (which also includes pharmaceuticals like triazolam and alprazolam) [1] [4]. The bromine and chlorine substituents are believed to enhance its affinity for the GABA_A receptor and potentially delay its hepatic clearance compared to non-halogenated benzodiazepines [3].

Pharmacological Mechanism of Action

Like all classical and designer benzodiazepines, **Phenazolam's** primary mechanism is the **positive allosteric modulation of the γ -aminobutyric acid type A (GABA_A) receptor** [4] [3]. The following diagram illustrates this molecular mechanism and its downstream effects:



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*Molecular mechanism of **Phenazolam** as a positive allosteric modulator of the GABA_A receptor.*

This binding increases the frequency of channel-opening events when GABA is present, enhancing the inhibitory current and leading to neuronal hyperpolarization [4] [5] [3]. The specific pharmacological effects are mediated by receptor subtypes containing different α subunits [4] [6]:

- **Sedative, amnesic, and anticonvulsant effects** are linked to GABAA receptors containing the **$\alpha 1$** subunit.
- **Anxiolytic effects** are mediated by receptors with the **$\alpha 2$** subunit.

Analytical Detection and Forensic Toxicology

The identification of **Phenazolam** in biological and seized samples presents challenges due to its low dosage and structural similarity to other benzodiazepines. Advanced analytical techniques are required [7] [3].

Aspect	Methodologies & Findings
General Analytical Challenge	Low therapeutic index and structural similarity to licensed benzodiazepines complicate toxicological screening [3].
Recommended Techniques	Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS) [2] [3]
Reported Mass Spectrometry Data	Molecular Ion [M+]: m/z 386; Protonated Molecule [M+H]+: m/z 387.0007 [2]
Detection in Biological Matrices	Hair analysis of a structural analog (flubromazolam) detected at 0.6 pg/mg two weeks post-ingestion, suggesting Phenazolam could persist in keratin matrices for similar durations [3].
Context in Adverse Events	Designer benzodiazepines are frequently implicated in polydrug scenarios. A forensic review noted they were identified in 48% of postmortem and 83% of driving under the influence of drugs (DUID) cases [7].

Toxicity and Public Health Risks

Direct clinical reports on **Phenazolam** are scarce, but data from related potent triazolobenzodiazepines and designer benzodiazepines in general highlight significant risks [7] [3].

Risk Category	Manifestations and Contributing Factors
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| **Acute Toxicity & Overdose** | **Neurological:** Prolonged somnolence (12–72 hours), ataxia, anterograde amnesia [3]. **Cardiovascular:** Hypotension with paradoxical tachycardia or bradycardia [3]. **Respiratory:** Dose-dependent depression of ventilatory drive, significantly exacerbated by opioid co-ingestion [7] [8] [3]. | **Chronic Effects** | **Tolerance:** Rapid development, requiring higher doses [3] [6]. **Dependence:** Physical withdrawal symptoms (anxiety, insomnia, tremors, seizures) within 24–48 hours of discontinuation [3] [9] [6]. **Cognitive Impairment:** Persistent deficits in episodic memory and executive function [3] [9]. | **Polydrug Use** | Extremely dangerous and common, particularly combination with opioids and other CNS depressants, leading to synergistic respiratory depression and increased fatalities [7] [8]. Illegally manufactured fentanyl are sometimes polluted with benzodiazepines [8]. |

Knowledge Gaps and Research Limitations

A critical challenge for researchers is the scarcity of robust, primary data on **Phenazolam**. Key limitations include:

- **Limited Pharmacokinetic Data:** Specific human data on absorption, distribution, metabolism, half-life, and elimination for **Phenazolam** is unavailable. Predictions are based on structurally similar compounds like flubromazolam [3].
- **Lack of Clinical Trials:** Having never been developed for medical use, there are no formal human safety or efficacy studies. Information on adverse events is derived from forensic case reports, user self-reports, and analyses of related substances [1] [4] [7].
- **Analytical Standard Gaps:** While reference standards are available commercially for forensic and research applications, the lack of validated, widespread analytical methods means total cases of use and exposure are likely underreported [7] [3].

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